![molecular formula C13H18N6S B11046029 5-Tert-butyl-3-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11046029.png)
5-Tert-butyl-3-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole
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Overview
Description
6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-PROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-PROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps :
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring is formed by cyclization of an appropriate hydrazide with a carboxylic acid derivative.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-PROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-PROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Used in the development of new materials with specific properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-PROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways . For example:
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells.
Comparison with Similar Compounds
6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-PROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain triazole and thiadiazole rings but differ in their substitution patterns and biological activities.
1,3,4-Thiadiazole Derivatives: These compounds have a thiadiazole ring and are known for their antimicrobial and anticancer properties.
The uniqueness of 6-[5-(TERT-BUTYL)-1H-PYRAZOL-3-YL]-3-PROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of rings and substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H18N6S |
---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
6-(5-tert-butyl-1H-pyrazol-3-yl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H18N6S/c1-5-6-10-16-17-12-19(10)18-11(20-12)8-7-9(15-14-8)13(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
WHBGUPVNQYKSIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=NNC(=C3)C(C)(C)C |
Origin of Product |
United States |
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